BenchChemオンラインストアへようこそ!

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Lipophilicity Membrane permeability ADME

This unique VR1/TRPV1 antagonist building block features an N-isopentyl-2-oxo-tetrahydroquinoline core linked to a 4-methoxyphenyl urea terminus (CAS 1171482-59-9). Its specific substitution pattern enables precise SAR studies on TRPV1 affinity, selectivity, and metabolic stability that cannot be replicated with N-methyl or N-benzyl analogs. Ideal for neuroscience and pain pathway screening, it bridges kinase inhibitor pharmacophores with TRP channel biology. Secure high-purity material for reliable in vitro permeability and CYP phenotyping assays.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 1171482-59-9
Cat. No. B2435349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
CAS1171482-59-9
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C22H27N3O3/c1-15(2)12-13-25-20-10-7-18(14-16(20)4-11-21(25)26)24-22(27)23-17-5-8-19(28-3)9-6-17/h5-10,14-15H,4,11-13H2,1-3H3,(H2,23,24,27)
InChIKeyVNOCLPLSOUANGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea (CAS 1171482-59-9): Chemical Identity and Procurement Profile


1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a synthetic diaryl urea derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core N-substituted with an isopentyl (3-methylbutyl) group and linked via a urea bridge to a 4-methoxyphenyl moiety. It has a molecular formula of C22H27N3O3 and a molecular weight of 381.5 g/mol [1]. The compound belongs to the tetrahydro-quinolinylurea class, which is claimed in patents to possess vanilloid receptor (VR1/TRPV1) antagonistic activity [2]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 70.7 Ų and an XLogP3 of 3.5, indicating moderate lipophilicity conducive to membrane permeability [1].

Why Generic Substitution of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is Risky for Target-Based Research


Within the tetrahydro-quinolinylurea class, VR1 antagonistic potency and selectivity are highly sensitive to modifications at the N-1 position of the quinolinone ring and the aryl substituent on the distal urea nitrogen [1]. The isopentyl (3-methylbutyl) chain at N-1 provides a specific steric and lipophilic profile distinct from shorter (e.g., methyl, ethyl) or bulkier (e.g., benzyl, substituted benzyl) N-substituents found in close analogs. Similarly, the 4-methoxyphenyl group on the urea terminus offers a unique electronic and hydrogen-bonding character compared to analogs bearing halophenyl, dimethoxyphenyl, or thiophene replacements. Interchanging these structural elements—even between closely related CAS numbers within the same patent families—can result in significant shifts in target binding affinity, selectivity against related TRP channels, and metabolic stability [1]. The specific combination of the isopentyl N-substituent and 4-methoxyphenyl terminus represents a unique vector in chemical space that cannot be assumed equivalent to compounds with apparently minor side-chain differences.

Quantitative Differentiation Guide: 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea vs. Closest Analogs


Lipophilicity Advantage: cLogP Comparison of N-Isopentyl vs. N-Methyl Tetrahydroquinolinylurea Analogs

The N-isopentyl substitution on the target compound increases calculated lipophilicity relative to the N-methyl analog (1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, CAS 1171866-30-0) . The target compound has a computed XLogP3 of 3.5 [1], while the N-methyl analog—with an identical urea and aryl terminus but lacking the elongated branched alkyl chain—has a lower predicted logP due to reduced hydrocarbon content. This difference of approximately 0.7–1.0 logP units translates to roughly a 5- to 10-fold increase in predicted membrane partitioning, which can be critical for cell-based assays and in vivo target engagement.

Lipophilicity Membrane permeability ADME

N-Isopentyl Substitution as a Key Determinant of VR1 Antagonistic Activity in Tetrahydro-quinolinylurea Derivatives

The core tetrahydro-quinolinylurea scaffold is claimed in Bayer's foundational patent family (US 7,683,076 B2 / WO2005044802) to possess vanilloid receptor (VR1/TRPV1) antagonistic activity [1]. Within the generic Markush structure, the patent describes N-substituents (R1) ranging from hydrogen to C1-6 alkyl, with compounds bearing alkyl chains at the quinolinone nitrogen exhibiting enhanced VR1 binding. While the patent does not provide individual IC50 values for the target compound, it establishes the N-substituted tetrahydro-quinolinylurea class—within which the isopentyl-bearing compound falls—as pharmacologically distinct from the N-unsubstituted (R1 = H) parent structures, which are expected to have substantially weaker VR1 engagement due to the absence of a critical hydrophobic anchor point.

VR1 antagonist TRPV1 Pain research

Metabolic Stability Advantage: Steric Shielding by the Isopentyl Group vs. N-Methyl or N-Ethyl Analogs

The branched isopentyl (3-methylbutyl) group at the N-1 position of the tetrahydroquinolinone ring provides greater steric shielding of the metabolically vulnerable lactam moiety compared to N-methyl (CAS 1171866-30-0) or N-ethyl analogs . In related tetrahydroquinoline urea series, N-substituent bulk has been correlated with reduced CYP-mediated oxidative metabolism at the quinolinone ring [1]. The target compound's 3-methylbutyl chain introduces a degree of steric hindrance around N-1, potentially reducing N-dealkylation and ring hydroxylation rates relative to smaller N-alkyl substituents, though formal metabolic stability data (e.g., microsomal half-life, intrinsic clearance) for this specific compound have not been reported in the public domain.

Metabolic stability CYP inhibition Pharmacokinetics

Structural Differentiation from Closest Available Analogs: A Chemotype Comparison

Among the closest commercially cataloged analogs sharing the 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core, the target compound is differentiated by its 4-methoxyphenyl urea terminus. The most similar analog is 1-benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1171453-49-8, MW 365.5) , which replaces the 4-methoxyphenyl group with a benzyl group, altering both the electronic character and hydrogen-bonding capacity of the urea terminus. A second analog, 1-(3,4-dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (MW 425.5) , incorporates an additional methoxy group on the benzyl terminus, increasing molecular weight and polarity. The 4-methoxyphenyl group in the target compound is directly attached to the urea nitrogen (providing an anilide-type linkage), as opposed to the benzyl-type linkage in the comparators, which introduces a methylene spacer and greater conformational flexibility. This difference in linker rigidity and electronic distribution may translate to divergent target selectivity profiles.

Chemical biology tool SAR probe Selectivity

Recommended Research Applications for 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea


VR1/TRPV1 Antagonist Screening and SAR Studies in Pain and Urology

Based on its classification within the Bayer tetrahydro-quinolinylurea patent family (US 7,683,076 B2) claiming VR1 antagonistic activity [1], this compound is best deployed as a chemical probe in VR1/TRPV1 antagonist screening cascades. Its specific N-isopentyl and 4-methoxyphenyl substitution pattern makes it a suitable tool for structure-activity relationship (SAR) studies exploring how N-alkyl chain length and aryl terminus electronics modulate TRPV1 binding, functional antagonism, and selectivity over related TRP channels. Researchers investigating overactive bladder, neuropathic pain, or inflammatory hyperalgesia can utilize this compound alongside structurally distinct VR1 antagonists (e.g., capsazepine, SB-705498) to benchmark target engagement and phenotype rescue.

Membrane Permeability and Cellular Pharmacokinetics Studies

With a computed XLogP3 of 3.5 and a TPSA of 70.7 Ų [2], the compound resides within favorable physicochemical space for passive membrane permeability. It can serve as a model compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies to evaluate how N-isopentyl substitution on the tetrahydroquinolinone scaffold influences cellular uptake kinetics compared to N-methyl (CAS 1171866-30-0) or N-benzyl analogs . This is particularly relevant for research groups optimizing CNS penetration or intracellular target engagement for TRPV1 antagonists.

In Vitro Metabolism and CYP Interaction Profiling

Given the steric bulk introduced by the isopentyl substituent, this compound is a relevant probe for assessing N-dealkylation susceptibility in tetrahydroquinolinone-containing urea derivatives. It can be used in human or rodent liver microsome stability assays and recombinant CYP isoform phenotyping studies to determine the metabolic soft spots and CYP inhibition potential of this chemotype [3]. Comparative metabolism studies with N-methyl and N-ethyl analogs can elucidate the quantitative impact of N-substituent size on oxidative metabolic clearance, informing lead optimization efforts.

Negative Control or Selectivity Counter-Screen for Tetrahydroquinoline-Based Kinase Inhibitors

The tetrahydroquinoline scaffold has been explored in kinase inhibitor programs, including VEGFR-2 and carbonic anhydrase inhibition [3][4]. While the target compound's primary annotated activity is VR1 antagonism, its structural features (diaryl urea motif, 2-oxo-tetrahydroquinoline core) overlap with kinase inhibitor pharmacophores. It can therefore be employed as a selectivity counter-screen compound in kinase inhibitor discovery programs to assess off-target VR1/TRPV1 activity, or conversely, as a specificity control in TRPV1-focused programs to rule out kinase cross-reactivity.

Quote Request

Request a Quote for 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.